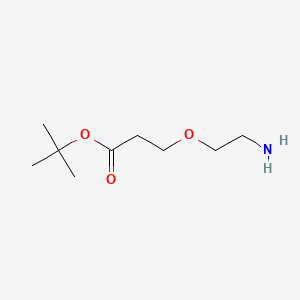

NH2-PEG1-CH2CH2-Boc

CAS No.: 1260092-46-3; 1374006-96-8

Cat. No.: VC4182933

Molecular Formula: C9H19NO3

Molecular Weight: 189.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1260092-46-3; 1374006-96-8 |

|---|---|

| Molecular Formula | C9H19NO3 |

| Molecular Weight | 189.255 |

| IUPAC Name | tert-butyl 3-(2-aminoethoxy)propanoate |

| Standard InChI | InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)4-6-12-7-5-10/h4-7,10H2,1-3H3 |

| Standard InChI Key | NSCCYXHEZRMPPH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCOCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate features a tert-butyl-protected carboxylate group linked to a propanoate backbone, which is further connected to a diethylene glycol spacer terminating in a primary amine. The IUPAC name, tert-butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate, reflects this arrangement . The canonical SMILES representation, , underscores the connectivity of its functional groups.

Table 1: Key Structural and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 233.30 g/mol |

| CAS Registry Number | 756525-95-8 |

| IUPAC Name | tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate |

| Solubility | High in polar solvents (e.g., DMF, DMSO) due to PEG spacer |

The tert-butyl group confers steric protection to the ester moiety, enhancing stability under basic conditions, while the amino group enables nucleophilic reactivity for covalent bonding with electrophilic partners .

Spectroscopic Characterization

The compound’s structure is validated through analytical techniques:

-

Nuclear Magnetic Resonance (NMR): NMR reveals signals for the tert-butyl group (δ ~1.4 ppm), ethoxy protons (δ ~3.5–3.7 ppm), and the amino group (δ ~2.8 ppm).

-

Fourier-Transform Infrared (FT-IR): Peaks at ~1720 cm (ester carbonyl) and ~3350 cm (N-H stretch) confirm functional groups .

Synthesis and Reaction Chemistry

Synthetic Pathways

The synthesis typically involves multi-step protocols:

-

Esterification: Propanoic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (BocO) under basic conditions.

-

Alkylation: The hydroxyl group of 2-(2-aminoethoxy)ethanol is alkylated with a brominated propanoate derivative via nucleophilic substitution.

-

Deprotection: Acidic hydrolysis (e.g., HCl in dioxane) removes the tert-butyl group, yielding the free carboxylic acid for further functionalization.

Table 2: Representative Reaction Conditions for Alkylation

| Parameter | Condition |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to room temperature |

| Yield | ~70–85% |

Reactivity and Functionalization

The amino group undergoes reactions critical for bioconjugation:

-

Amide Bond Formation: Reacts with activated esters (e.g., NHS esters) or carboxylic acids in the presence of coupling agents like EDC/HOBt.

-

Schiff Base Formation: Condenses with aldehydes or ketones under mild alkaline conditions (pH 7–9).

The tert-butyl ester acts as a protective group, removable via trifluoroacetic acid (TFA) to expose the carboxylic acid, enabling further derivatization .

Applications in Pharmaceutical Research

Bioconjugation and Drug Delivery

The compound’s PEG-like spacer enhances hydrophilicity, making it ideal for:

-

Antibody-Drug Conjugates (ADCs): Linking cytotoxic agents to antibodies via the amino group, improving solubility and reducing immunogenicity.

-

Prodrug Design: Masking carboxylate drugs as tert-butyl esters for enhanced bioavailability, with subsequent enzymatic or acidic activation in vivo.

Role in PROTAC Synthesis

As a building block for proteolysis-targeting chimeras (PROTACs), it facilitates the assembly of heterobifunctional molecules that degrade disease-causing proteins. For example, its amino group conjugates with E3 ligase ligands, while the deprotected carboxylate links to target protein binders .

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Analytical and Computational Tools

Characterization Techniques

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., ).

-

High-Performance Liquid Chromatography (HPLC): Monitors purity (>95% for pharmaceutical use).

Computational Modeling

-

Molecular Dynamics (MD): Simulates interaction with biological targets (e.g., proteins).

-

Density Functional Theory (DFT): Predicts reactivity and stability of intermediates.

Comparative Analysis with Analogues

Table 3: Comparison with Related Compounds

| Compound | Key Feature | Application |

|---|---|---|

| tert-Butyl 3-(2-cyanoethoxy)propanoate | Cyano group enhances electrophilicity | Click chemistry |

| tert-Butyl 3-(2-thiolethoxy)propanoate | Thiol for disulfide bond formation | Protein immobilization |

Future Directions and Challenges

Targeted Drug Delivery

Exploration of tumor-specific ligands (e.g., folate) conjugated via the amino group could enhance selectivity.

Green Chemistry Approaches

Developing solvent-free or catalytic methods to improve synthesis sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume